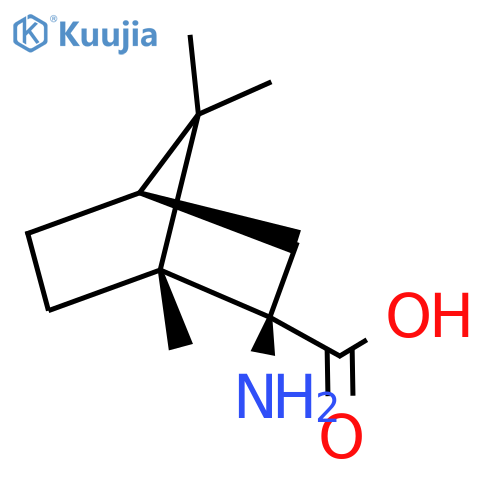Cas no 88980-21-6 ((1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid)
(1R,2R,4R)-2-アミノ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-カルボン酸は、特異な構造を持つビシクロアルカン骨格を有する光学活性アミノ酸誘導体です。分子内にキラルセンターを3つ含む剛直な構造が特徴で、医薬品中間体や不斉合成の配向子として高い立体選択性を発揮します。特に、ノルボルナン骨格の立体障害効果により、酵素阻害剤や受容体リガンド設計における立体配置制御に優位性を示します。水酸基とカルボキシル基の両方を有する両性イオン性が、生体適合性材料への応用可能性を高めています。結晶性に優れ、有機溶媒への溶解性と熱安定性のバランスが良好な点も実用上の利点です。

88980-21-6 structure
商品名:(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl-, exo-
- (1R,2R,4R)-2-AMINO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- FCH3956759
- (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid
-
- インチ: 1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10-,11+/m1/s1
- InChIKey: JZJKRUCQCUXZTD-ONOSFVFSSA-N
- ほほえんだ: OC([C@]1(C[C@H]2CC[C@]1(C)C2(C)C)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 300
- トポロジー分子極性表面積: 63.3
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-144879-1.0g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 1g |
$2683.0 | 2023-06-08 | ||
| Enamine | EN300-144879-0.5g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 0.5g |
$2576.0 | 2023-06-08 | ||
| Enamine | EN300-144879-50mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 50mg |
$2254.0 | 2023-09-29 | ||
| Enamine | EN300-144879-500mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 500mg |
$2576.0 | 2023-09-29 | ||
| Enamine | EN300-144879-10000mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 10000mg |
$11537.0 | 2023-09-29 | ||
| Enamine | EN300-144879-0.1g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 0.1g |
$2361.0 | 2023-06-08 | ||
| Enamine | EN300-144879-10.0g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 10g |
$11537.0 | 2023-06-08 | ||
| Enamine | EN300-144879-0.25g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 0.25g |
$2468.0 | 2023-06-08 | ||
| Enamine | EN300-144879-100mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 100mg |
$2361.0 | 2023-09-29 | ||
| Enamine | EN300-144879-5000mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 5000mg |
$7780.0 | 2023-09-29 |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
88980-21-6 ((1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid) 関連製品
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
